molecular formula C10H16O2SSi B101251 Phenyl Trimethylsilylmethyl Sulfone CAS No. 17872-92-3

Phenyl Trimethylsilylmethyl Sulfone

Cat. No. B101251
CAS RN: 17872-92-3
M. Wt: 228.38 g/mol
InChI Key: OEXJFEDAGJGOEP-UHFFFAOYSA-N
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Description

Phenyl Trimethylsilylmethyl Sulfone, also known as (Phenylsulfonylmethyl)trimethylsilane or (Trimethylsilyl)methyl phenyl sulfone, is a chemical compound with the empirical formula C10H16O2SSi . Its molecular weight is 228.38 .


Molecular Structure Analysis

The molecular structure of Phenyl Trimethylsilylmethyl Sulfone consists of a phenyl group attached to a sulfone group, which is further connected to a trimethylsilyl group . The SMILES string representation of this compound is CSi(C)CS(=O)(=O)c1ccccc1 .


Physical And Chemical Properties Analysis

Phenyl Trimethylsilylmethyl Sulfone is a solid at 20°C . It should be stored under inert gas at a temperature between 0-10°C . It is sensitive to moisture .

Scientific Research Applications

Synthesis of Aromatic Polysulfones

Phenyl Trimethylsilylmethyl Sulfone can be used in the synthesis of aromatic polysulfones . Aromatic polysulfones are a class of condensation heterochain polymers containing sulfonic groups (‒SO2–) in the main chain . They are known for their high thermal resistance and strength properties in a wide range of temperatures (–50…+220°C), which classifies them as high-performance polymers .

High-Performance Polymer Production

Phenyl Trimethylsilylmethyl Sulfone is used in the production of high-performance polymers . These polymers are developed for application in conditions of high operating temperatures, high mechanical loading, aggressive chemical media, and high-energy radiation . They are irreplaceable in machine engineering, electronics, aviation, robotics, medicine, and other high-technology areas .

Chemical Inertness

Polymers synthesized using Phenyl Trimethylsilylmethyl Sulfone exhibit chemical inertness, hydrolytic stability, and stability against the influence of acidic and alkali media . This is due to the electron-acceptor properties of the sulfur atom in aromatic polysulfones within the sulfonic group .

Proteomics Research

Phenyl Trimethylsilylmethyl Sulfone is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experimental setups in this field .

Organic Chemistry

Phenyl Trimethylsilylmethyl Sulfone plays a role in organic chemistry, particularly in the synthesis of polyarylene sulfones . This involves the reaction of trimethylsilyl ethers of various bisphenols with bis (4-fluorophenyl)sulfones .

Material Science

In the field of material science, Phenyl Trimethylsilylmethyl Sulfone is used in the creation of new types of polymer materials . These materials are developed to comply with the requirements of the modern technical level of production and the results of the latest scientific achievements .

Safety and Hazards

Phenyl Trimethylsilylmethyl Sulfone may cause serious eye irritation . Therefore, it is recommended to avoid contact with eyes and skin, and not to eat, drink, or smoke when handling this chemical .

properties

IUPAC Name

benzenesulfonylmethyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2SSi/c1-14(2,3)9-13(11,12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXJFEDAGJGOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391113
Record name Phenyl Trimethylsilylmethyl Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl Trimethylsilylmethyl Sulfone

CAS RN

17872-92-3
Record name Phenyl Trimethylsilylmethyl Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl Trimethylsilylmethyl Sulfone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of Phenyl Trimethylsilylmethyl Sulfone in organic synthesis?

A1: Phenyl Trimethylsilylmethyl Sulfone serves as a valuable reagent in organic synthesis, specifically in the preparation of vinyl sulfones. The lithio anion of this compound reacts with carbonyl compounds, such as aldehydes and ketones, to yield vinyl sulfones through a modified Peterson olefination procedure [, ]. This reaction provides a versatile route to synthesize various vinyl sulfone derivatives, which are important building blocks in organic synthesis.

Q2: How is Phenyl Trimethylsilylmethyl Sulfone typically prepared?

A2: While several synthetic routes exist, a practical method for large-scale preparation involves two key steps []. First, sodium thiophenolate reacts with (Chloromethyl)trimethylsilane. The resulting sulfide is then oxidized to Phenyl Trimethylsilylmethyl Sulfone using buffered Peracetic Acid. This method offers a relatively straightforward and efficient approach for obtaining the desired compound.

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